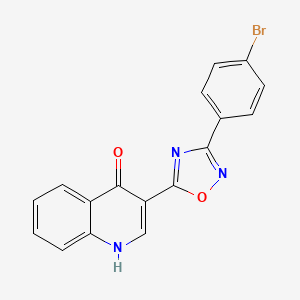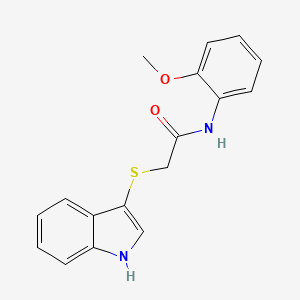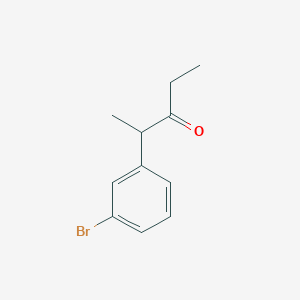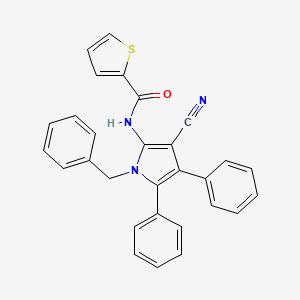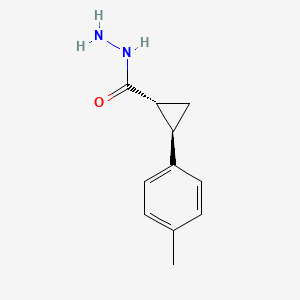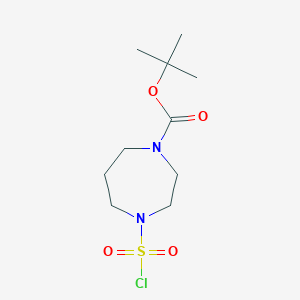![molecular formula C6H10N2O4S B2612173 5-[2-(Methylsulfonyl)ethyl]imidazolidine-2,4-dione CAS No. 1008068-90-3](/img/structure/B2612173.png)
5-[2-(Methylsulfonyl)ethyl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[2-(Methylsulfonyl)ethyl]imidazolidine-2,4-dione” is a chemical compound with the molecular formula C6H10N2O4S and a molecular weight of 206.22 . It is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h9H,2-3H2,1H3,(H2,7,8,10) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 117-118 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Analogs and Derivatives
5-[2-(Methylsulfonyl)ethyl]imidazolidine-2,4-dione is a versatile compound used in the synthesis of various analogs and derivatives for different scientific applications. Parihar & Ramana (2003) developed a method for chemoselective N-alkylation of imidazolidine-2,4-dione, which is crucial for synthesizing 13,16-diazaestrone analogs. This process involves selective reduction and cyclization, highlighting the compound's adaptability in creating structurally complex molecules (Parihar & Ramana, 2003). Additionally, Parihar & Ramana (2005) demonstrated the compound's potential in synthesizing 13,16-diazaestrone and 13,16-diazaequilenin steroids through intramolecular cyclization (Parihar & Ramana, 2005).
Development of Pharmacologically Active Compounds
The compound's derivatives have shown promising pharmacological activities. Ibrahim et al. (2020) designed and synthesized novel derivatives as HIV-1 fusion inhibitors, demonstrating their potential in developing anti-HIV medications (Ibrahim et al., 2020). Gazieva et al. (2007) explored the α-ureidoalkylation of imidazolidine-2,4-dione, highlighting its utility in synthesizing compounds with potential pharmacological benefits (Gazieva et al., 2007).
Applications in Material Science
The compound and its derivatives have also found applications in material science. Cruz et al. (2004) studied the electrochemical behavior of imidazolidine derivatives, revealing their potential as corrosion inhibitors, crucial in material preservation and industrial applications (Cruz et al., 2004).
Exploration in Organic Synthesis
The versatility of this compound extends to its role in organic synthesis. Keivanloo et al. (2020) utilized it in the synthesis of new hybrid compounds with antibacterial activities, signifying its potential in creating novel therapeutic agents (Keivanloo et al., 2020).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-(2-methylsulfonylethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4S/c1-13(11,12)3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPWDHCJZZYZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B2612094.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2612095.png)
![(2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2612096.png)
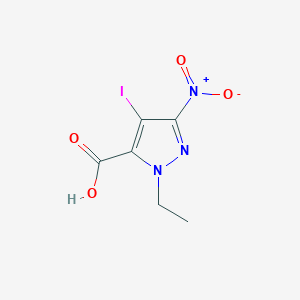
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclopentylacetamide](/img/structure/B2612101.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2612102.png)
![3-(2-chloro-6-fluorophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2612103.png)
